(R)-Ambrisentan-d3 is a stable isotopic labeled derivative of Ambrisentan, which is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. The compound's chemical structure is characterized by the presence of deuterium atoms, which are incorporated into the molecule to facilitate metabolic studies and pharmacokinetic evaluations. The molecular formula for (R)-Ambrisentan-d3 is , where three hydrogen atoms are replaced by deuterium, enhancing its traceability in biological systems.
The chemical reactivity of (R)-Ambrisentan-d3 parallels that of its parent compound, Ambrisentan. It undergoes various metabolic transformations primarily through cytochrome P450 enzymes, resulting in metabolites that can be tracked using mass spectrometry due to the presence of deuterium. The metabolic pathways include glucuronidation and hydroxylation, leading to several active and inactive metabolites that are crucial for understanding its pharmacodynamics and pharmacokinetics.
(R)-Ambrisentan-d3 retains the biological activity characteristic of Ambrisentan, functioning as a selective antagonist for endothelin receptor type A. This action leads to vasodilation and reduced pulmonary arterial pressure, making it effective in managing pulmonary arterial hypertension. Studies indicate that it may also influence the expression levels of proteins involved in vascular health, such as endothelin-1 and nitric oxide synthase, thereby contributing to its therapeutic effects .
The synthesis of (R)-Ambrisentan-d3 can be achieved through several methods, often involving the introduction of deuterium at specific positions in the Ambrisentan molecule. One common approach includes:
These synthetic routes not only ensure high purity but also maintain the stereochemical integrity necessary for biological activity.
(R)-Ambrisentan-d3 is primarily utilized in research settings to study the pharmacokinetics and metabolism of Ambrisentan. Its isotopic labeling allows researchers to:
Interaction studies involving (R)-Ambrisentan-d3 focus on its effects on various biological systems and its interactions with other drugs. Research has shown that it does not significantly inhibit endothelin receptor type B function, preserving nitric oxide and prostacyclin production, which are critical for vascular health . Additionally, studies have explored how (R)-Ambrisentan-d3 interacts with other medications used to treat pulmonary arterial hypertension, providing insights into potential drug-drug interactions.
Several compounds exhibit similar mechanisms of action or structural characteristics to (R)-Ambrisentan-d3. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Ambrisentan | Selective endothelin receptor antagonist | Used clinically for pulmonary arterial hypertension |
| Sitaxsentan | Another endothelin receptor antagonist | Has a different receptor selectivity profile |
| Bosentan | Dual endothelin receptor antagonist | Broader activity on both endothelin receptors |
| Macitentan | Endothelin receptor antagonist with longer half-life | Improved efficacy over Ambrisentan in some studies |
Each of these compounds has distinct pharmacological profiles and therapeutic indications, making them unique despite their shared mechanism as endothelin receptor antagonists.
The synthesis of (R)-Ambrisentan-d3 requires precise deuterium incorporation strategies that maintain the stereochemical integrity of the parent compound while achieving high isotopic enrichment. Deuterium labeling of pharmaceutical compounds has evolved significantly, with multiple synthetic approaches now available for stable isotope production [7] [8].
The primary approach for synthesizing (R)-Ambrisentan-d3 involves the use of deuterated reagents during the synthetic process. This method employs deuterated starting materials or deuterated solvents to incorporate deuterium atoms at specific positions within the molecular framework . The deuteration process typically utilizes deuterium oxide (D2O) as the primary deuterium source, offering advantages in terms of safety, cost-effectiveness, and environmental compatibility [12] [18].
Deuterodehalogenation represents another significant methodology for (R)-Ambrisentan-d3 synthesis. This approach involves the replacement of halogen atoms with deuterium using heterogeneous palladium catalysts in combination with deuterium gas or deuterated solvents [8]. The reaction proceeds under mild conditions, typically at room temperature to 80°C, with excellent functional group tolerance and high deuterium incorporation rates ranging from 80-99% [8] [12].
Advanced hydrogen-deuterium exchange methodologies have been developed specifically for pharmaceutical deuteration applications. The palladium-catalyzed system utilizing aluminum powder in deuterium oxide demonstrates exceptional efficiency for aromatic compound deuteration [9]. This system achieves deuterium enrichment levels exceeding 99% under microwave-assisted conditions at temperatures between 60-190°C [9].
| Deuteration Method | Temperature Range (°C) | Deuterium Incorporation (%) | Reaction Time |
|---|---|---|---|
| Pd/C-Al-D2O system | 60-190 | 80-99 | 20-60 minutes |
| Photocatalytic deuteration | 25-80 | 70-95 | 2-16 hours |
| Electrochemical deuteration | 25 | 80-98 | 1-4 hours |
The electrochemical deuteration approach using proton-conducting membranes represents an innovative methodology for (R)-Ambrisentan-d3 production. This system operates at ambient temperature and pressure, utilizing heavy water as the deuterium source without requiring organic synthesis processes [12]. The method demonstrates deuterium incorporation rates of 80-99% with minimal waste generation [12].
Late-stage deuteration techniques offer particular advantages for (R)-Ambrisentan-d3 synthesis by allowing deuterium incorporation into advanced intermediates or the final compound itself. These methods utilize transition metal catalysis to achieve selective carbon-hydrogen bond activation followed by deuterium incorporation [8] [10]. The approach minimizes synthetic steps while maintaining high stereochemical fidelity and isotopic purity [10].
The preservation of stereochemical integrity during deuterium incorporation represents a critical challenge in (R)-Ambrisentan-d3 synthesis. Deuterium-enabled chiral switching methodologies have been developed to address the stabilization of configurationally labile chiral centers through strategic deuterium placement [15] [20].
Reaction temperature optimization plays a crucial role in maintaining chiral purity during deuterium labeling processes. Studies demonstrate that temperatures below 80°C generally preserve stereochemical integrity while achieving adequate deuterium incorporation rates [17] [30]. The optimal temperature range for (R)-Ambrisentan-d3 synthesis has been established at 50-70°C, balancing reaction efficiency with stereochemical retention [17].
Pressure optimization studies indicate that atmospheric pressure conditions are sufficient for most deuteration reactions, with elevated pressures providing minimal benefits while increasing complexity and cost [31]. The thermal diffusion isotope separation data demonstrates that pressure variations between 0.5-1.0 atmosphere have negligible effects on deuterium incorporation efficiency [31].
| Reaction Parameter | Optimal Range | Chiral Retention (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Temperature | 50-70°C | >95 | 88-95 |
| Pressure | 0.8-1.2 atm | >98 | 85-92 |
| Reaction Time | 2-6 hours | >96 | 90-98 |
The choice of solvent system significantly impacts both deuterium incorporation efficiency and stereochemical retention. Protic solvents, particularly deuterated methanol and deuterium oxide, facilitate hydrogen-deuterium exchange while maintaining chiral integrity [16] [17]. The use of 2-methyltetrahydrofuran in combination with deuterium oxide has demonstrated exceptional results, achieving complete stereochemical retention with 95% deuterium incorporation [17].
The stereoretentive deuteration of chiral centers requires careful consideration of the binding affinity between the substrate and catalyst. Electron-deficient ruthenium catalysts demonstrate superior performance in maintaining stereochemical integrity during deuteration processes [17]. The mechanism involves rapid hydrogen-deuterium exchange relative to ligand dissociation, preventing racemization of the chiral center [17].
The kinetic isotope effect plays a fundamental role in reaction optimization for (R)-Ambrisentan-d3 synthesis. Primary kinetic isotope effects, arising from differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds, influence reaction rates and selectivity [32]. These effects can be strategically utilized to control product distribution and enhance chiral purity retention [29] [32].
Secondary deuterium isotope effects, resulting from changes in hybridization and hyperconjugation, provide additional tools for reaction optimization [32]. The incorporation of deuterium at specific positions can alter transition state energies, favoring desired stereochemical outcomes while suppressing unwanted side reactions [32].
The purification of (R)-Ambrisentan-d3 requires sophisticated chromatographic techniques capable of separating isotopically labeled compounds from their non-deuterated counterparts and other impurities. High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography represent the primary methodologies for achieving the required purity levels [21] [22].
High-Performance Liquid Chromatography systems utilizing reversed-phase stationary phases demonstrate excellent separation capabilities for deuterated pharmaceutical compounds. The separation mechanism relies on subtle differences in hydrophobic interactions between deuterated and non-deuterated molecules [4] [21]. Mobile phase optimization typically employs gradient elution systems with organic modifiers to achieve baseline resolution [4].
The analytical method development for (R)-Ambrisentan-d3 purification utilizes C18 stationary phases with particle sizes ranging from 3-5 micrometers [4] [21]. Mobile phase systems consisting of aqueous buffers and organic solvents such as methanol or acetonitrile provide optimal separation performance [4]. The pH adjustment using ammonium hydroxide enhances retention of basic compounds like Ambrisentan derivatives [21].
| Chromatographic Parameter | Specification | Separation Resolution | Analysis Time |
|---|---|---|---|
| Column: C18, 5 μm | 250 × 4.6 mm | Rs > 2.0 | 15-25 minutes |
| Mobile Phase A | 0.1% NH4OH in H2O | - | - |
| Mobile Phase B | 0.1% NH4OH in MeOH | - | - |
| Flow Rate | 1.0 mL/min | - | - |
| Detection Wavelength | 240 nm | - | - |
Ultra-Performance Liquid Chromatography technology provides superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography systems [21] [22]. The utilization of sub-2 micrometer particles enables enhanced separation efficiency while reducing analysis time by factors of 3-5 [22] [23].
The implementation of Ultra-Performance Liquid Chromatography for (R)-Ambrisentan-d3 purification employs charged surface hybrid technology stationary phases [21]. These phases provide improved retention and selectivity for deuterated compounds while maintaining compatibility with preparative scaling requirements [21]. The system operates at elevated pressures up to 15,000 pounds per square inch, enabling rapid separations with exceptional resolution [22].
Ultra-Performance Liquid Chromatography methods demonstrate particular advantages for deuterated peptide analysis, although some deuterium loss may occur due to injection system requirements [23] [27]. For highly deuterated compounds, the deuterium loss using Ultra-Performance Liquid Chromatography exceeds that observed with conventional High-Performance Liquid Chromatography systems [23] [27]. However, the superior chromatographic performance often compensates for these limitations [27].
The transition from analytical to preparative scale chromatography for (R)-Ambrisentan-d3 purification requires careful optimization of operating parameters. Preparative systems utilize identical selectivity phases with larger particle sizes to accommodate higher sample loads while maintaining separation efficiency [21]. The scaling process employs focused gradients and optimized flow rates to achieve efficient compound isolation [21].
Preparative Ultra-Performance Liquid Chromatography systems demonstrate excellent scalability for deuterated compound purification. The AutoPurification systems with photodiode array detection enable real-time fraction collection based on spectral purity criteria [21]. Post-purification analysis confirms the achievement of target purity levels exceeding 98% for pharmaceutical applications [21].
The verification of isotopic enrichment in (R)-Ambrisentan-d3 requires comprehensive analytical methodologies capable of accurately determining deuterium content and distribution. Quality control metrics encompass isotopic purity assessment, structural integrity confirmation, and quantitative deuterium analysis [24] [37].
High-resolution mass spectrometry represents the primary analytical technique for isotopic enrichment verification in deuterated pharmaceutical compounds. Time-of-flight mass spectrometry provides exceptional mass accuracy and resolution, enabling precise quantification of isotopic distributions [24]. The method involves extraction of individual isotopic ions followed by integration of extracted ion chromatograms to determine relative abundances [24].
The isotopic purity calculation requires correction for natural isotope contributions to obtain accurate enrichment values. Advanced software algorithms compare experimental isotopic patterns with theoretical distributions calculated from molecular formulas [24]. The natural isotope correction process accounts for carbon-13 and nitrogen-15 contributions, providing true deuterium enrichment percentages [24].
| Analytical Parameter | Specification | Precision | Accuracy |
|---|---|---|---|
| Mass Resolution | >50,000 FWHM | ±0.001 Da | ±0.5% |
| Isotopic Enrichment Range | 90-99.9% | ±0.1% | ±0.2% |
| Detection Limit | 0.01% unlabeled | - | - |
| Analysis Time | 5-15 minutes | - | - |
Nuclear Magnetic Resonance spectroscopy provides complementary information for structural integrity assessment and site-specific deuterium analysis. Deuterium Nuclear Magnetic Resonance spectroscopy enables direct detection of incorporated deuterium atoms, confirming both quantity and positional distribution [33] [37]. The technique offers unique advantages for solid-state analysis due to the relatively small quadrupole moment of deuterium [33].
Proton Nuclear Magnetic Resonance analysis of deuterated compounds reveals characteristic spectral simplification due to deuterium substitution. The absence of proton signals at deuterated positions confirms successful isotopic incorporation while maintaining overall molecular structure [37]. Quantitative Nuclear Magnetic Resonance methods enable precise determination of deuterium content through integration of residual proton signals [37].
The isotopic analysis methodology employs site-specific natural isotopic fractionation Nuclear Magnetic Resonance techniques for comprehensive characterization [35] [36]. These methods provide atom-resolved information about isotopic distribution patterns, enabling detection of partial deuteration or mislabeling [35]. The approach has been validated for various pharmaceutical compounds with deuterium enrichment levels exceeding 94% [37].
The validation of analytical methods for (R)-Ambrisentan-d3 quality control follows International Conference on Harmonisation guidelines for pharmaceutical analysis. Method validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness [37] [39]. The validation process demonstrates method suitability for routine quality control applications in pharmaceutical manufacturing [37].
Specificity testing confirms the ability to distinguish (R)-Ambrisentan-d3 from potential impurities and degradation products. The method demonstrates baseline separation of isotopic variants with resolution values exceeding 2.0 [37]. Precision studies establish repeatability and intermediate precision with relative standard deviations below 2.0% for isotopic enrichment measurements [37].
(R)-Ambrisentan-d3 is routinely selected as the isotopically-matched internal standard (IS) for quantitative assays of ambrisentan because its three non-exchangeable deuterons add +3 Da without altering polarity or chromatographic behaviour, allowing stringent correction of sample-to-sample variability [1] [2].
| Table 1. Representative assays employing (R)-Ambrisentan-d3 as IS |
| Parameter | Human plasma (Klivický) [2] | Plasma & dialysate (RED) [3] |
|---|---|---|
| Calibration range | 5.40 – 400 ng mL⁻¹ | 0.1 – 200 ng mL⁻¹ (plasma) / 0.1 – 10 ng mL⁻¹ (dialysate) |
| LLOQ | 5.40 ng mL⁻¹ | 0.10 ng mL⁻¹ |
| Extraction recovery | ≥ 80% | 69.4% (plasma) / 77.5% (dialysate) |
| Intra-/inter-run precision | ≤ 15% RSD | ≤ 15% RSD |
| Accuracy | ± 15% | ± 15% |
Current regulatory guidance requires deuterated IS–based LC-MS/MS methods to meet eight core criteria (selectivity, linearity, accuracy, precision, sensitivity, recovery, matrix effect and stability) [4] [5]. Published assays using (R)-Ambrisentan-d3 demonstrate compliance (Table 2).
| Characteristic | Acceptance criterion [4] | Achieved with Ambrisentan-d3 | Key reference |
|---|---|---|---|
| Selectivity | No interfering peaks at RT of analyte/IS | Met in six blank matrices | [2] |
| Linearity (r²) | ≥ 0.995 | 0.997–0.999 | [2] [3] |
| Accuracy (QC levels) | ± 15% (± 20% at LLOQ) | ± 8% | [3] |
| Precision (QC levels) | ≤ 15% RSD | ≤ 10% | [2] |
| Recovery | Consistent, reproducible | 69–83% | [2] [3] |
| Matrix effect | IS-normalised MF 80–120% | 94–103% | [3] |
| Stability (bench-top, freeze-thaw) | Bias ≤ 15% | Pass | [2] |
These data confirm that (R)-Ambrisentan-d3 enables fit-for-purpose bioanalytical performance across concentration ranges that cover both therapeutic and trace exposures.
Electrospray ionisation can suffer ion-suppression from co-eluting phospholipids [6]. Deuterated structural analogues mitigate this by experiencing almost identical suppression, permitting accurate correction [7].
Caveat: natural isotopic overlap from the unlabeled drug can contribute up to 3% of the d3 signal; however, this is < 0.5% of LLOQ in typical assays and is mathematically corrected during calibration [8].
| Table 3. Comparative attributes of ambrisentan isotopolog internal standards |
| Property | (R)-d3 | (rac)-d5 | d8 (theoretical) | Key considerations |
|---|---|---|---|---|
| Exact mass shift (Da) | +3 | +5 | +8 | Greater shift reduces ¹³C overlap |
| Isotopic purity (typical) | ≥ 99% [1] | ≥ 98% [9] | Supplier dependent | Higher D content harder to synthesise |
| Retention shift vs analyte | < 0.02 min [2] | < 0.02 min (reported) | 0.03–0.05 min predicted [10] | May affect matrix-effect matching |
| Risk of H/D back-exchange | Low (single O–CD₃) | Moderate | Higher | Back-exchange can erode signal [11] |
| Cost (per 10 mg, indicative) | 100% (reference) | ≈ 1.3 × | ≈ 2 × | Budget and availability |
Overall, (R)-Ambrisentan-d3 provides the optimal balance of chromatographic congruence, stability and economic efficiency for routine LC-MS/MS bioanalysis, while d5 can be justified where larger mass separation from the ¹³C envelope is required. d8 variants should be reserved for specialised high-resolution workflows where the laboratory can verify retention and stability on a case-by-case basis.